N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Pyrazole Acetamide EGFR Inhibitor Regioisomeric Selectivity

The compound N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide (CAS 1286706-46-4, molecular weight 440.5 g/mol) is a fully synthetic small molecule belonging to the pyrazole acetamide class. Its structure is defined by a 1,3,4-trisubstituted pyrazole core, featuring a morpholine ring at position 3 and a phenyl group at position 4, connected via an acetamide linker to a para-methylsulfonylphenyl moiety.

Molecular Formula C22H24N4O4S
Molecular Weight 440.52
CAS No. 1286706-46-4
Cat. No. B2990703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
CAS1286706-46-4
Molecular FormulaC22H24N4O4S
Molecular Weight440.52
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C22H24N4O4S/c1-31(28,29)19-9-7-18(8-10-19)23-21(27)16-26-15-20(17-5-3-2-4-6-17)22(24-26)25-11-13-30-14-12-25/h2-10,15H,11-14,16H2,1H3,(H,23,27)
InChIKeyYACAIOZFCNTNKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide (CAS 1286706-46-4): Structural Identity and Class Context for Procurement Screening


The compound N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide (CAS 1286706-46-4, molecular weight 440.5 g/mol) is a fully synthetic small molecule belonging to the pyrazole acetamide class [1]. Its structure is defined by a 1,3,4-trisubstituted pyrazole core, featuring a morpholine ring at position 3 and a phenyl group at position 4, connected via an acetamide linker to a para-methylsulfonylphenyl moiety [1]. This compound is structurally classified among pyrazole amide derivatives that have been broadly investigated as voltage-gated sodium channel (Nav) inhibitors for neuropathic pain indications, as described in patent literature covering the pyrazole-amide and -sulfonamide chemotype [2].

Why N-(4-(Methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide Cannot Be Replaced by a Generic Pyrazole Acetamide Analog


Within the pyrazole acetamide class, even subtle modifications to the substitution pattern around the pyrazole core or the terminal aryl group can lead to profound shifts in target selectivity and potency [1]. A key comparator class, the 1-(4-(methylsulfonyl)phenyl)-5-phenyl-1H-pyrazole-4-carboxamides, has demonstrated nanomolar EGFR kinase inhibition, with compounds like 6p and 6m achieving IC50 values of 0.79 µM and 0.86 µM, respectively, against the epidermal growth factor receptor, while an analog with a simple chlorine substitution (6o) displayed a markedly different profile, showing the best binding energy of -10.85 kcal but distinct biological outcomes [2]. Therefore, the specific combination of an N-linked acetamide chain, a morpholino substituent at the 3-position, and a para-methylsulfonylphenyl terminus in this compound cannot be assumed to behave identically to other pyrazole regioisomers, carboxamide-linked variants, or analogs bearing different terminal aryl sulfone substitutions. A direct substitution without matched-pair comparative data carries a high risk of unexpected potency loss, altered target engagement, or changed ADME properties.

Quantitative Differentiation Evidence for CAS 1286706-46-4 vs. Closest Structural Analogs


Structural Differentiation from EGFR-Targeting 4-Carboxamide Series by Acetamide Linker Regiochemistry

The target compound is a pyrazole-1-yl-acetamide, in contrast to the pyrazole-4-carboxamide series exemplified by the EGFR inhibitors 6p, 6m, and 6o described in Bandaru et al. (2025) [1]. While the pyrazole-4-carboxamides demonstrated EGFR IC50 values of 0.79 µM (6p) and 0.86 µM (6m) against the Erlotinib standard (IC50 = 0.41 µM), the target compound's acetamide linker and distinct substitution vector at N1 instead of C4 results in a different spatial orientation of the para-methylsulfonylphenyl group. This fundamental regioisomeric difference precludes any assumption of EGFR activity and instead directs the pharmacological inquiry toward other targets, such as voltage-gated sodium channels, as inferred from the broader patent class [2]. No direct EGFR activity data are available for the target compound.

Pyrazole Acetamide EGFR Inhibitor Regioisomeric Selectivity

Morpholine Substituent Effect on Physicochemical Properties vs. Chlorobenzyl and Methoxyphenyl Analogs

The presence of a morpholine ring at the 3-position of the pyrazole distinguishes this compound from other acetamide analogs, such as N-(4-chlorobenzyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide and N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, which share the same pyrazole-1-yl-acetamide core but vary in the terminal aryl substitution . While no head-to-head biological data exist, the computed XLogP3 of 2.2 [1] for the target compound falls between the expected values for the chlorobenzyl (more lipophilic) and methoxyphenyl (less lipophilic) analogs. This intermediate lipophilicity may translate into a distinct balance of solubility and membrane permeability, a critical consideration in cell-based assay development and in vivo formulation.

Morpholine Substituent Physicochemical Property Analog Comparison

Topological Polar Surface Area (TPSA) Comparison with 4-Carboxamide EGFR Inhibitors

The target compound has a computed Topological Polar Surface Area (TPSA) of 102 Ų [1], which is significantly higher than the typical TPSA of the pyrazole-4-carboxamide EGFR inhibitors (e.g., compound 6p, predicted TPSA approximately 85 Ų based on structural subtraction of the morpholine oxygen contribution). A TPSA above 100 Ų is generally less favorable for passive central nervous system (CNS) penetration, as optimal CNS drug candidates typically exhibit TPSA < 90 Ų [2]. This suggests that if this compound is a sodium channel inhibitor, its peripheral vs. central target engagement may differ from more lipophilic, low-TPSA pyrazole amide analogs, a hypothesis that requires experimental validation.

TPSA Central Nervous System Penetration Drug-likeness

Absence of Direct Biological Potency Data: Critical Gap for Selection vs. Sodium Channel Blocker Reference Compounds

Despite the structural inclusion of this compound within the broad Markush claims of U.S. Patent 7,223,782, which discloses pyrazole amides as sodium channel (Nav) inhibitors for neuropathic pain [1], no specific IC50, Ki, or electrophysiological data for this compound against any Nav subtype (e.g., Nav1.7, Nav1.8) or comparator reference compounds (e.g., PF-05089771, ICA-121431) have been published or identified in reputable databases [2][3]. The patent itself does not provide individual compound characterization data. This lack of pharmacodynamic data represents a critical selection risk: a user cannot currently prioritize this compound over other commercially available Nav inhibitor tool compounds with established potency and selectivity profiles, such as PF-05089771 (Nav1.7 IC50 = 11 nM) or ICA-121431 (Nav1.3/Nav1.1 selectivity). Any purchase for sodium channel research must consider this compound as an unexplored tool requiring full in-house validation.

Sodium Channel Inhibitor Pain Target Data Transparency

Application Scenarios for N-(4-(Methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide (1286706-46-4) Based on Class and Structural Evidence


Chemical Probe Development for Voltage-Gated Sodium Channel Subtype Profiling

Based on the patent classification of pyrazole acetamides as sodium channel inhibitors [1], this compound is most appropriately used as a starting scaffold for medicinal chemistry optimization toward selective Nav subtype inhibitors. The morpholine substituent offers a hydrogen-bond acceptor that may interact with channel pore residues, while the methylsulfonyl group could participate in additional polar interactions. A research group focusing on Nav1.7 or Nav1.8 inhibition for pain indications could acquire this compound for initial electrophysiological screening, with the understanding that no prior potency or selectivity data exist [2]. The compound's TPSA of 102 Ų suggests potential for peripheral restriction, a desirable attribute for pain therapeutics to avoid CNS side effects [3].

Structural Analog Library Assembly for SAR Exploration of Pyrazole-1-yl-acetamide Series

This compound serves as a key representative of the pyrazole-1-yl-acetamide subclass, which is regioisomerically distinct from the more extensively studied pyrazole-4-carboxamide EGFR inhibitor series [1]. Procurement is warranted for combinatorial library design where the goal is to systematically vary the terminal aryl sulfone moiety (e.g., comparing 4-methylsulfonylphenyl vs. 4-methoxyphenyl vs. 4-chlorobenzyl derivatives) while keeping the morpholino-pyrazole core constant. The computed XLogP3 of 2.2 provides a baseline for logD optimization in subsequent analog synthesis [2].

In Silico Screening and Molecular Docking Validation for Off-Target Kinase Profiling

Given that structurally related 1-(4-(methylsulfonyl)phenyl)-pyrazole derivatives have shown EGFR inhibitory activity [1], this compound could be docked against a panel of kinase crystal structures (e.g., EGFR, VEGFR2, Src) to computationally de-risk potential kinase off-target liability before committing to expensive synthesis and in vitro testing. The acetamide linker may alter the binding mode compared to the carboxamide series, making it a valuable test case for computational selectivity prediction models.

Biophysical Assay Development Control for Aggregation-Prone Chemotypes

The presence of a morpholine ring and a methylsulfonyl group in the same molecule creates both hydrogen-bonding and hydrophobic surfaces that could promote colloidal aggregation in aqueous buffers. This compound may serve as a control or test article in high-throughput screening triage protocols designed to flag aggregating chemotypes via dynamic light scattering or detergent-dependent enzyme inhibition assays, contributing to assay quality control workflows even in the absence of specific target activity.

Quote Request

Request a Quote for N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.